molecular formula C13H7N3OS B13885914 6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile

6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile

Cat. No.: B13885914
M. Wt: 253.28 g/mol
InChI Key: WCHNSIIZTJQXMZ-UHFFFAOYSA-N
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Description

6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features both benzothiazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carbonitrile under specific conditions. One common method includes the use of a catalyst such as triethylamine in a solvent like ethanol, followed by heating to facilitate the reaction . Another approach involves the use of microwave irradiation to accelerate the reaction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H7N3OS

Molecular Weight

253.28 g/mol

IUPAC Name

6-(3-oxo-1,2-benzothiazol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H7N3OS/c14-7-9-5-6-12(15-8-9)16-13(17)10-3-1-2-4-11(10)18-16/h1-6,8H

InChI Key

WCHNSIIZTJQXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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